3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol -

3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol

Catalog Number: EVT-4598095
CAS Number:
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gefitinib

  • Relevance: While the structure of gefitinib is not directly analogous to 3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol, it highlights the therapeutic relevance of targeting EGFR in cancer and the importance of overcoming drug resistance. This indirectly links to the target compound, as pyrimidine derivatives often exhibit anticancer properties, including potential EGFR inhibition. Further investigation is needed to assess any direct structural similarities or shared mechanisms of action between gefitinib and the target compound. []

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR TKI used in NSCLC treatment, similar to gefitinib. Like gefitinib, its effectiveness is limited by acquired resistance, often associated with the T790M EGFR mutation. Erlotinib can also cause significant side effects due to its inhibition of wild-type EGFR. []

PF-06459988

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to overcome the limitations of first-generation EGFR TKIs like gefitinib and erlotinib. It exhibits high potency and selectivity for T790M-containing EGFR mutants, minimal off-target activity, and reduced wild-type EGFR inhibition, leading to a more favorable safety profile. []
  • Relevance: Although PF-06459988's specific structure is not provided, its description as a third-generation irreversible EGFR inhibitor suggests a potential structural relationship with 3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol, as pyrimidine-based compounds can act as kinase inhibitors. The shared target (EGFR) and the potential for overlapping biological activities highlight the need for further investigation into potential structural similarities and mechanisms of action between these compounds. []

Tofacitinib

  • Compound Description: Tofacitinib is an oral Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. It inhibits JAK1, a tyrosine kinase involved in various immune and inflammatory processes. []
  • Relevance: While tofacitinib's structure is not explicitly provided, its classification as a JAK inhibitor suggests a potential structural relationship with 3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol. Pyrimidine derivatives are known to possess kinase inhibitory activities, potentially including JAK inhibition. Further exploration is necessary to determine any specific structural similarities or shared mechanisms of action between these compounds. []

PF-04965842

  • Compound Description: PF-04965842 represents a selective JAK1 inhibitor derived from modifications of tofacitinib. It exhibits nanomolar potency in human whole blood assays and demonstrated efficacy in a rat model of adjuvant-induced arthritis. This compound was chosen as a clinical candidate for treating autoimmune diseases mediated by JAK1. []
  • Relevance: As a JAK1 inhibitor derived from tofacitinib, PF-04965842 shares a potential structural link with 3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol, given the possibility of pyrimidine-based compounds acting as JAK inhibitors. The shared therapeutic target (JAK1) and potential for overlapping biological activities emphasize the need for further investigation into structural similarities and mechanisms of action between these compounds. []

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound is the subject of several patents focusing on its various crystalline forms and their pharmaceutical applications, particularly in cancer treatment. [, , , , ]
  • Relevance: This compound shares a significant structural similarity with 3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol: both contain a pyrrolo[2,3-d]pyrimidin moiety. This common structural feature suggests potential similarities in their chemical and biological properties, although further investigation is needed to confirm this. [, , , , ]

AZD5363 (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)

  • Compound Description: AZD5363 is a potent and orally bioavailable inhibitor of Akt kinases. It demonstrates good drug metabolism and pharmacokinetic properties. In vivo studies showed that it could reduce the phosphorylation of Akt and downstream biomarkers. Additionally, it inhibited tumor growth in a breast cancer xenograft model. []

CP-690,550 (3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile)

  • Compound Description: CP-690,550 is a clinically significant Janus kinase 3 (Jak3) inhibitor. Its stereochemistry plays a crucial role in its activity, with the 3R,4R isomer exhibiting the most potent Jak3 inhibition and blocking Stat5 phosphorylation. It also shows selectivity towards the Jak family kinases. []

Properties

Product Name

3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol

IUPAC Name

3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C11H15N3O2/c1-7-8(2)16-11-9(7)10(13-6-14-11)12-4-3-5-15/h6,15H,3-5H2,1-2H3,(H,12,13,14)

InChI Key

UEKZACDOSBMRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)NCCCO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.